molecular formula C16H18FN7 B6442415 5-fluoro-2,4-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2640881-39-4

5-fluoro-2,4-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No. B6442415
CAS RN: 2640881-39-4
M. Wt: 327.36 g/mol
InChI Key: VHBCFVGPKDLFLU-UHFFFAOYSA-N
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Description

The compound “5-fluoro-2,4-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine” is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolo[2,3-d]pyrimidines are a group of heterocyclic compounds that have shown various biological activities . They are part of the genetic material of deoxyribonucleic acid (DNA) and have been described with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the use of microwave technique as a new and robust approach . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Molecular Structure Analysis

Pyrrolo[2,3-d]pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . It forms a large group of heterocyclic compounds and is an integral part of DNA and RNA .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,3-d]pyrimidine derivatives can be characterized using spectral and elemental analyses . For example, the yield of one of the derivatives was 71% as a yellow solid, with a melting point of 287–288 °C .

Future Directions

Pyrrolo[2,3-d]pyrimidine derivatives have shown significant potential in various therapeutic applications, particularly as anticancer agents . Future research could focus on further exploring their biological activities, optimizing their synthesis methods, and investigating their mechanisms of action .

Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a crucial component of intracellular signaling pathways that regulate growth and survival . It is often deregulated in cancer, making inhibitors of PKB potential antitumor agents .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of the kinase, preventing ATP from binding and thus inhibiting the kinase’s activity . This results in a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The binding of PKB to PI-3,4,5-P3 promotes the activation of the kinase by phosphorylation on Ser473 and Thr308 . The compound’s inhibition of PKB disrupts this pathway, affecting cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The compound has been identified as a potent and orally bioavailable inhibitor of PKB . Compounds containing similar structures underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . The variation of the linker group between the piperidine and the lipophilic substituent was found to improve the compound’s bioavailability .

Result of Action

The compound’s inhibition of PKB results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound could have potential as an antitumor agent.

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the compound’s stability could be affected by the storage conditions

properties

IUPAC Name

4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN7/c1-10-13(17)16(22-11(2)21-10)24-7-5-23(6-8-24)15-12-3-4-18-14(12)19-9-20-15/h3-4,9H,5-8H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBCFVGPKDLFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=NC4=C3C=CN4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-2,4-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

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